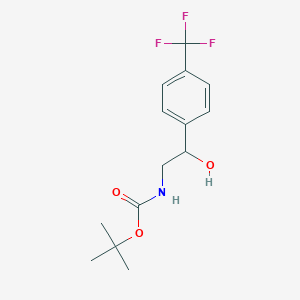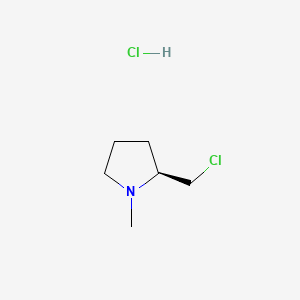
(S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride
説明
Chloromethyl groups, which have the chemical formula -CH2-Cl, are functional groups in organic chemistry . They are derived from the methyl group by replacing one hydrogen atom with a chlorine atom .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves Friedel-Craft reactions . For instance, the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials, is typically achieved through Friedel-Craft reactions .Molecular Structure Analysis
The molecular structure of chloromethyl compounds is generally tetrahedral . For example, chloromethane, also known as methyl chloride, is a haloalkane with a tetrahedral molecular shape .Chemical Reactions Analysis
The Blanc chloromethylation is a chemical reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Physical And Chemical Properties Analysis
Chloromethyl compounds, like chloromethane, are typically colorless gases with a sweet odor . They have a boiling point of around -23.8 °C and are soluble in water .科学的研究の応用
Enhancement in Electrochemical Properties
One notable application involves the use of related pyrrolidinium compounds as additives in electrolytes for rechargeable batteries. For instance, 1-allyl-1-methylpyrrolidinium chloride, a compound similar in structure to (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride, has been investigated for its potential to improve the performance of magnesium batteries. The addition of this ionic liquid to a Grignard solution electrolyte has shown to significantly enhance the anodic limit, coulombic efficiency, and kinetics of magnesium deposition-stripping reactions, which are crucial for battery performance (Cho et al., 2017).
Applications in Synthetic Chemistry
Pyrrolidinium chlorides serve as valuable intermediates in synthetic chemistry. They have been used to generate iminium ions, which are key intermediates in the synthesis of various organic compounds. For example, dichlorodimethylsilane and trichloromethylsilane have been utilized to generate iminium ions from secondary alkylamines and aminol ethers, facilitating reactions with electron-rich aromatic heterocycles to yield aminoalkylation products in good yields (Heaney et al., 1997).
Utility in Specialized Applications
The structure and ionic nature of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride make it an interesting candidate for the development of novel ionic liquids. Ionic liquids have garnered attention for their potential in clean technology and as solvents for catalytic processes. For instance, 1-butylpyridinium chloride–aluminium(III) chloride ionic liquids have been recognized for their application in clean synthesis and catalytic processes, highlighting the role of similar pyrrolidinium-based ionic liquids in future industrial applications (Seddon, 1997).
Corrosion Inhibition
Cationic surfactants based on pyrrolidinium compounds, such as 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, have shown promising results as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These compounds exhibit good surface activity and can significantly enhance the corrosion resistance of metals, underscoring the potential of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride derivatives in corrosion inhibition technologies (Hegazy et al., 2016).
Safety And Hazards
将来の方向性
The future directions for research on chloromethyl compounds could involve exploring their potential applications in various fields. For instance, hyper cross-linked polymers (HCPs), which can be synthesized using chloromethyl groups, have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
特性
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYYNTRVGBDWDB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride | |
CAS RN |
67824-38-8 | |
| Record name | Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67824-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067824388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(chloromethyl)-1-methylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



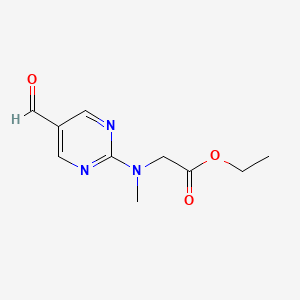
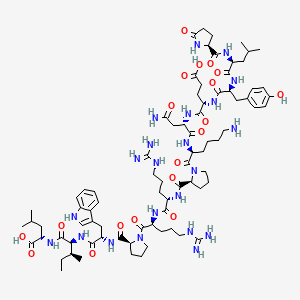
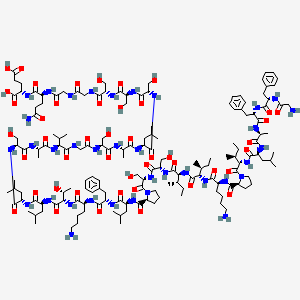
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
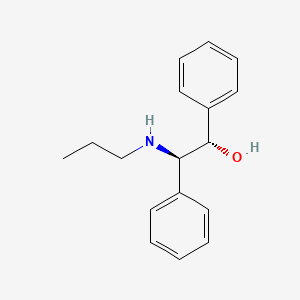
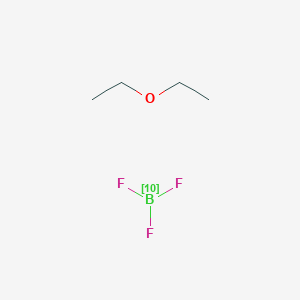
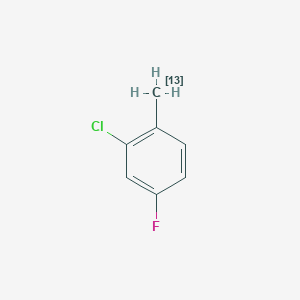
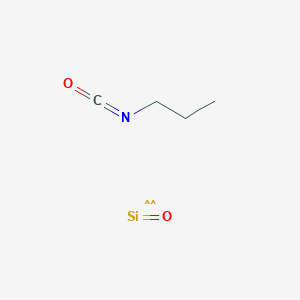
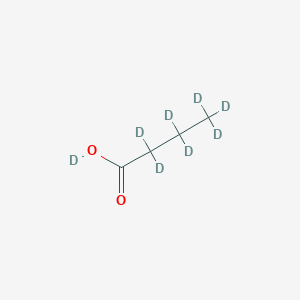
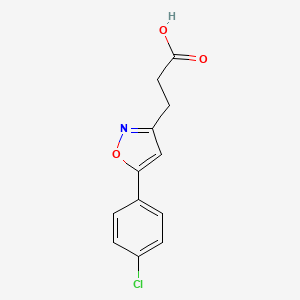
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
